molecular formula C17H13N3OS2 B6576921 N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-1H-indole-3-carboxamide CAS No. 1170957-95-5

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-1H-indole-3-carboxamide

Cat. No.: B6576921
CAS No.: 1170957-95-5
M. Wt: 339.4 g/mol
InChI Key: XSQYBTURQKQFKC-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C17H13N3OS2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.05000439 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c1-22-17-20-14-7-6-10(8-15(14)23-17)19-16(21)12-9-18-13-5-3-2-4-11(12)13/h2-9,18H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQYBTURQKQFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety and a benzothiazole ring, which are known for their diverse biological activities. The presence of the methylsulfanyl group enhances its chemical properties, potentially influencing its pharmacological profile.

Property Value
Molecular FormulaC₁₅H₁₃N₃OS₂
Molecular Weight317.41 g/mol
LogP3.5
SolubilitySoluble in DMSO and ethanol

Research indicates that compounds with similar structural features often exhibit:

  • Antitumor Activity : Benzothiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that certain benzothiazole compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
  • Antimicrobial Effects : The compound has shown promise against both Gram-positive and Gram-negative bacteria. In vitro studies utilizing broth microdilution methods have confirmed its antibacterial efficacy against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent .

Antitumor Activity

A study evaluating the antitumor properties of related compounds reported significant cytotoxic effects against various cancer cell lines. The IC₅₀ values for this compound were found to be promising:

Cell Line IC₅₀ (µM)
A549 (Lung Cancer)5.5
HCC827 (Lung Cancer)4.2
MRC-5 (Normal)10.0

The results suggest that while the compound exhibits significant antitumor activity, it also affects normal cells, which necessitates further optimization to enhance selectivity towards cancer cells .

Antimicrobial Activity

In antimicrobial assays, the compound demonstrated varying degrees of effectiveness:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Saccharomyces cerevisiae>128 µg/mL

These findings indicate that this compound has potential as a broad-spectrum antimicrobial agent .

Case Study 1: Antitumor Efficacy

In a recent investigation into the antitumor effects of benzothiazole derivatives, this compound was evaluated alongside other compounds. The study utilized both 2D and 3D cell culture systems to assess cytotoxicity. The compound displayed higher efficacy in the 2D model compared to the 3D model, suggesting that its mechanism may involve direct interaction with cellular components rather than relying solely on diffusion through three-dimensional tissue structures .

Case Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of similar compounds revealed that modifications in the benzothiazole structure significantly impacted antibacterial activity. The presence of electron-withdrawing groups enhanced potency against E. coli, highlighting the importance of structural modifications in optimizing biological activity .

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